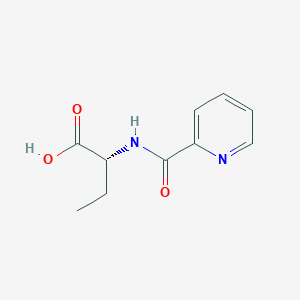
(2R)-2-(pyridine-2-carbonylamino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(pyridine-2-carbonylamino)butanoic acid, also known as PCA or pyridoxamine-5'-carboxylic acid, is a natural compound that has been extensively studied for its potential therapeutic applications. PCA is a derivative of vitamin B6 and is found in small amounts in certain foods such as meat, fish, and dairy products. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential biomedical applications of PCA.
作用機序
The mechanism of action of (2R)-2-(pyridine-2-carbonylamino)butanoic acid is not fully understood, but it is thought to involve the inhibition of AGE formation through the trapping of reactive carbonyl species. (2R)-2-(pyridine-2-carbonylamino)butanoic acid may also act as a scavenger of free radicals, thereby reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
(2R)-2-(pyridine-2-carbonylamino)butanoic acid has been shown to have a number of biochemical and physiological effects, including the inhibition of AGE formation, the reduction of oxidative stress and inflammation, and the improvement of insulin sensitivity. Additionally, (2R)-2-(pyridine-2-carbonylamino)butanoic acid has been shown to have a protective effect on the kidneys, reducing the risk of diabetic nephropathy.
実験室実験の利点と制限
One advantage of using (2R)-2-(pyridine-2-carbonylamino)butanoic acid in lab experiments is its high purity and stability, which allows for consistent and reliable results. Additionally, (2R)-2-(pyridine-2-carbonylamino)butanoic acid is relatively inexpensive and easy to synthesize, making it accessible to researchers. However, one limitation of using (2R)-2-(pyridine-2-carbonylamino)butanoic acid is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are many potential future directions for research on (2R)-2-(pyridine-2-carbonylamino)butanoic acid. One area of interest is the development of novel formulations of (2R)-2-(pyridine-2-carbonylamino)butanoic acid that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of (2R)-2-(pyridine-2-carbonylamino)butanoic acid and its potential therapeutic applications in other diseases. Finally, there is a need for clinical trials to evaluate the safety and efficacy of (2R)-2-(pyridine-2-carbonylamino)butanoic acid in humans.
合成法
(2R)-2-(pyridine-2-carbonylamino)butanoic acid can be synthesized through a multistep process starting from pyridoxine, a form of vitamin B6. The first step involves the conversion of pyridoxine to pyridoxal, followed by the reaction of pyridoxal with glycine to form pyridoxamine. Finally, pyridoxamine is carboxylated to form (2R)-2-(pyridine-2-carbonylamino)butanoic acid. This synthesis method has been optimized to produce high yields of pure (2R)-2-(pyridine-2-carbonylamino)butanoic acid, making it a viable option for large-scale production.
科学的研究の応用
(2R)-2-(pyridine-2-carbonylamino)butanoic acid has been studied extensively for its potential therapeutic applications, particularly in the treatment of diabetes and kidney disease. (2R)-2-(pyridine-2-carbonylamino)butanoic acid has been shown to inhibit the formation of advanced glycation end products (AGEs), which are implicated in the pathogenesis of these diseases. Additionally, (2R)-2-(pyridine-2-carbonylamino)butanoic acid has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
特性
IUPAC Name |
(2R)-2-(pyridine-2-carbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-2-7(10(14)15)12-9(13)8-5-3-4-6-11-8/h3-7H,2H2,1H3,(H,12,13)(H,14,15)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUNEYUVKKETKT-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)NC(=O)C1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

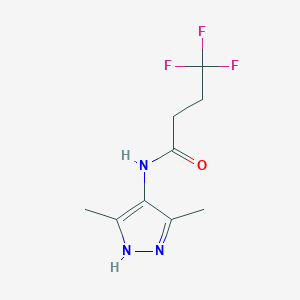
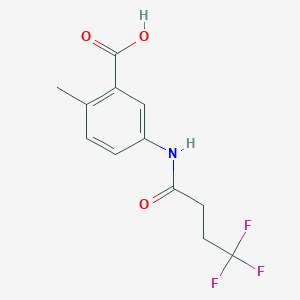
![4-(1-Methylimidazo[4,5-c]pyridin-2-yl)pyridin-3-amine](/img/structure/B7581613.png)
![3-[1-(4,4,4-Trifluorobutanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7581628.png)

![2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid](/img/structure/B7581641.png)

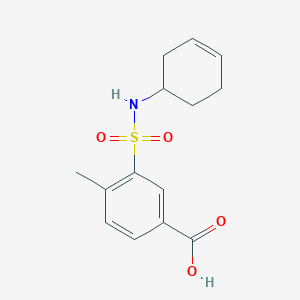
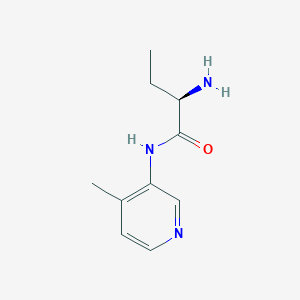
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine](/img/structure/B7581678.png)
![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylethanol](/img/structure/B7581689.png)
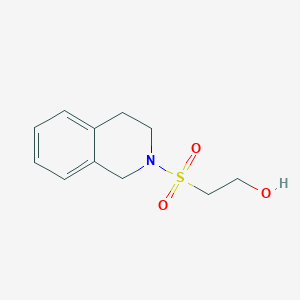
![(2R)-2-[(2,4-dimethoxyphenyl)sulfonylamino]butanoic acid](/img/structure/B7581706.png)
![(2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B7581725.png)